molecular formula C24H28N4OS B2564782 2-(benzylsulfanyl)-N-cyclopentyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2034327-60-9

2-(benzylsulfanyl)-N-cyclopentyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide

Cat. No.: B2564782
CAS No.: 2034327-60-9
M. Wt: 420.58
InChI Key: AHBBPAXRDFFPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfanyl)-N-cyclopentyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a complex organic compound that features a combination of benzylsulfanyl, cyclopentyl, pyridinyl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-cyclopentyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multiple steps:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.

    Cyclopentylamine Addition: Cyclopentylamine is then reacted with the benzylsulfanyl intermediate to form N-cyclopentyl-benzylsulfanyl.

    Pyrazole Formation: The pyrazole ring is synthesized separately through the reaction of hydrazine with an appropriate diketone.

    Coupling Reaction: The pyrazole derivative is then coupled with the N-cyclopentyl-benzylsulfanyl intermediate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the pyridinyl and pyrazolyl groups suggests potential interactions with nucleic acids or proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-N-cyclopentyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c29-24(19-30-18-20-6-2-1-3-7-20)28(22-8-4-5-9-22)17-16-27-15-12-23(26-27)21-10-13-25-14-11-21/h1-3,6-7,10-15,22H,4-5,8-9,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBBPAXRDFFPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.